1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde

Catalog No.
S13826020
CAS No.
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde

Product Name

1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde

IUPAC Name

1-prop-2-ynylcyclobutane-1-carbaldehyde

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-2-4-8(7-9)5-3-6-8/h1,7H,3-6H2

InChI Key

CZHDFAUAPBQAML-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCC1)C=O

1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde, with the CAS number 1934406-70-8, is an organic compound characterized by its unique structure that includes a cyclobutane ring and a propyne side chain. Its molecular formula is C8H10OC_8H_{10}O and it has a molecular weight of approximately 122.16 g/mol. This compound is recognized for its potential applications in organic synthesis and as a building block in the development of various chemical products. The compound typically appears as a colorless to yellow oil, exhibiting a density of around 1.0 g/cm³.

Involving this compound may include:

  • Nucleophilic addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Alkyne reactions: The terminal alkyne can participate in reactions such as hydrohalogenation, hydration (via Markovnikov or anti-Markovnikov addition), and coupling reactions (like Sonogashira coupling).

These reactions provide pathways for synthesizing more complex molecules.

The synthesis of 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde can be approached through several methods:

  • Alkyne formation: Starting from cyclobutanol, one could convert it to the corresponding alkyl halide and then perform a nucleophilic substitution with propyne.
  • Aldol condensation: A reaction involving cyclobutanone and propyne could yield the desired aldehyde after subsequent steps involving oxidation.
  • Direct functionalization: Utilizing transition metal catalysis to functionalize cyclobutane derivatives directly with propyne might also be a viable synthetic route.

1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules in medicinal chemistry and materials science. Its unique structure allows for its use in:

  • Synthesis of pharmaceuticals: As a building block for drug development.
  • Material science: In the formulation of polymers or other materials that require specific structural properties.

Several compounds share structural similarities with 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde, including:

Compound NameMolecular FormulaMolecular WeightUnique Features
1-(But-2-en-1-yl)cyclobutane-1-carbaldehydeC9H14OC_9H_{14}O138.21 g/molContains a butene instead of a propyne chain
1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acidC8H12O2C_8H_{12}O_2140.18 g/molFeatures a carboxylic acid group
1-(Prop-2-inyl)cyclopentaneC9H12OC_9H_{12}O136.19 g/molCyclopentane ring instead of cyclobutane

Uniqueness

The uniqueness of 1-(Prop-2-yn-1-y)cyclobutane-1-carbaldehyde lies in its combination of an aldehyde group with a terminal alkyne attached to a cyclobutane ring, providing distinct reactivity patterns not found in other similar compounds.

This compound presents opportunities for further exploration in both synthetic chemistry and potential applications in biochemistry and material sciences.

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

122.073164938 g/mol

Monoisotopic Mass

122.073164938 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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